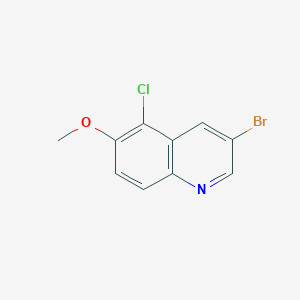

3-Bromo-5-chloro-6-methoxyquinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-chloro-6-methoxyquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClNO/c1-14-9-3-2-8-7(10(9)12)4-6(11)5-13-8/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKEPLGZIKVJWNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)N=CC(=C2)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2092491-90-0 | |

| Record name | 3-bromo-5-chloro-6-methoxyquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Advanced Derivatization of 3 Bromo 5 Chloro 6 Methoxyquinoline and Analogues

Reactivity of Halogen Atoms in the Quinoline (B57606) Nucleus

The presence of two different halogen atoms, bromine at the 3-position and chlorine at the 5-position, on the quinoline core of 3-bromo-5-chloro-6-methoxyquinoline introduces distinct reactivity profiles at these positions. This differential reactivity is pivotal for the selective functionalization of the molecule.

Nucleophilic Aromatic Substitution (SNAr) Reactions

A quantitative model for predicting the relative rates of SNAr reactions has been developed, which relies on descriptors such as the electrophile's electron affinity and molecular electrostatic potential. rsc.org This model highlights the complex interplay of electronic factors governing these reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds and are widely used to functionalize haloquinolines. wikipedia.orgfishersci.fr The Suzuki-Miyaura reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgfishersci.fr

The differential reactivity of the C-Br and C-Cl bonds is a key aspect in the cross-coupling of this compound. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed couplings due to its lower bond dissociation energy. researchgate.net This allows for selective coupling at the 3-position. Studies on various dihaloquinolines have demonstrated the feasibility of regioselective Suzuki-Miyaura couplings. For example, in 5,7-dibromoquinoline (B1595614) and 3,4-dibromoquinoline, useful levels of regioselectivity have been achieved. nih.gov However, achieving complete selectivity can be challenging and is often dependent on the specific substrate and reaction conditions. nih.gov The choice of palladium catalyst, ligand, base, and solvent system can significantly influence the outcome of the reaction, including the potential for mono- or di-coupling. rsc.orgresearchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Haloquinolines

| Aryl Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Reference |

| 5,7-Dibromoquinoline | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 5-Bromo-7-phenylquinoline | nih.gov |

| 3,4-Dibromoquinoline | Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | 4-Aryl-3-bromoquinoline | nih.gov |

| 2-Chloro-6-bromoquinoline | Phenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/EtOH/H₂O | 2-Chloro-6-phenylquinoline | rsc.org |

Regioselective Transformations at Halogenated Positions

The distinct electronic environments of the 3- and 5-positions in this compound allow for regioselective transformations beyond Suzuki-Miyaura coupling. The greater reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed reactions is a general trend. researchgate.net This principle is exploited in other cross-coupling reactions as well, such as Sonogashira and Stille couplings. For instance, studies on 2,4-dihaloquinolines have shown that Sonogashira coupling can occur selectively at the more reactive halogen position. nih.gov

Lithium-halogen exchange reactions also exhibit regioselectivity. In 2,4-dibromoquinolines, this exchange has been shown to occur preferentially at the C-4 position. researchgate.net While a direct analogy to this compound requires specific experimental validation, it highlights a potential avenue for selective functionalization.

The ability to perform sequential cross-coupling reactions is a powerful strategy for introducing different substituents at the halogenated positions. This has been demonstrated for dihaloquinolines where an initial coupling is performed at the more reactive site, followed by a second coupling at the less reactive site under different conditions. nih.gov

Transformations Involving the Methoxy (B1213986) Functional Group

The methoxy group at the 6-position of the quinoline ring is a key modulator of the molecule's electronic properties and a site for further chemical modification. The introduction of a methoxy group can influence the reactivity of the quinoline ring in various reactions. mdpi.com For example, the presence of a methoxy group can affect the outcome of photo-induced ring-expansion reactions of azidoquinolines.

A primary transformation of the methoxy group is its demethylation to the corresponding phenol. This is a common reaction in medicinal chemistry to explore the effect of a hydroxyl group on biological activity. This conversion can be achieved using various reagents, such as boron tribromide (BBr₃) or hydrobromic acid (HBr).

The methoxy group can also direct electrophilic substitution reactions on the benzene (B151609) portion of the quinoline ring, although the inherent reactivity of the quinoline nucleus towards electrophiles is generally low. numberanalytics.comresearchgate.net

Reactivity at the Quinoline Nitrogen Atom

The lone pair of electrons on the quinoline nitrogen atom imparts basic properties to the molecule, allowing it to react with acids to form quinolinium salts. orientjchem.orgpharmaguideline.com This protonation can alter the electronic properties of the entire ring system, making it more electron-deficient and potentially influencing the reactivity of other functional groups.

The nitrogen atom can also undergo alkylation or acylation to form quaternary quinolinium salts. orientjchem.orgum.edu.my These reactions introduce a positive charge on the nitrogen, which further deactivates the ring towards electrophilic attack but can activate it for certain nucleophilic reactions. The formation of N-oxides by reaction with peroxycarboxylic acids is another characteristic reaction of the quinoline nitrogen. researchgate.net

Cyclization Reactions and Formation of Fused Heterocyclic Systems

The functional groups present in this compound and its derivatives can participate in intramolecular cyclization reactions to construct fused heterocyclic systems. These reactions are of significant interest in the synthesis of complex polycyclic compounds with potential biological activities. nih.gov

For example, derivatives of 2-chloroquinoline-3-carbaldehyde, which can be synthesized from related quinoline precursors, are versatile building blocks for fused heterocycles. rsc.org Condensation of 2-chloro-6-methoxyquinoline-3-carbaldehyde (B1361333) with phenylhydrazine, followed by intramolecular cyclization, yields a pyrazolo[3,4-b]quinoline system. rsc.org Similarly, multicomponent reactions involving substituted 2-chloro-3-formylquinolines can lead to the formation of complex fused systems like dihydrobenzo[b]pyrimido numberanalytics.comresearchgate.netnaphthyridines. rsc.org

Palladium-catalyzed domino reactions involving ortho-dihaloquinolines have been developed to synthesize pyrroloquinolines. uni-rostock.de These strategies, which involve sequential C-C and C-N bond formations, highlight the potential of using the halogen atoms as handles for constructing fused rings. Furthermore, the synthesis of fused polycyclic compounds containing a 4-haloquinoline moiety can be achieved through the cyclization of functionalized acetylenic precursors. mathnet.ru

Application as a Synthetic Building Block for Complex Molecules

The strategic placement of multiple functional groups on the quinoline scaffold, as seen in this compound and its analogues, renders these compounds highly valuable as versatile building blocks in the synthesis of more complex molecular architectures. The distinct electronic environments and reactivity of the bromo, chloro, and methoxy substituents allow for selective and sequential chemical transformations, providing a powerful platform for constructing intricate heterocyclic systems and pharmacologically relevant molecules.

The halogen atoms at positions 3 and 5 serve as key handles for introducing molecular diversity, primarily through cross-coupling reactions. The bromine atom, in particular, is a common site for palladium-catalyzed reactions such as the Suzuki-Miyaura coupling, which forms new carbon-carbon bonds. nih.gov This approach is fundamental for linking the quinoline core to various aryl or vinyl boronic acids, thereby constructing complex biaryl systems. For instance, research has demonstrated the successful use of bromo-substituted quinolines in the synthesis of novel phosphodiesterase 5 (PDE5) inhibitors. nih.gov In a multi-step synthesis starting from a bromo-substituted aminobenzonitrile, a key intermediate, ethyl 8-bromo-4-chloro-6-cyanoquinoline-3-carboxylate, was formed. nih.gov This intermediate highlights the utility of having multiple halogen sites, which can be selectively addressed in subsequent synthetic steps.

The reactivity of these building blocks is not limited to cross-coupling reactions. The quinoline ring itself can undergo various modifications. For example, derivatives like 2-chloro-6-methoxyquinoline-3-carbaldehyde can be condensed with other reagents, such as phenylhydrazine, to form fused heterocyclic systems like pyrazolo[3,4-b]quinolines. rsc.org Such multi-component reactions, often catalyzed by proline, enable the rapid assembly of complex polycyclic structures from relatively simple quinoline precursors. rsc.org

The synthesis of quinolinequinones, which are structurally related to natural antibiotics like lavendamycin, provides another example of the utility of these building blocks. nih.gov Starting from 6-methoxyquinoline (B18371), a related precursor, researchers have prepared 6-methoxy-2-chloroquinoline-5,8-dione. This intermediate can then undergo palladium-catalyzed reactions with boronic acids to generate novel quinoline quinones. nih.gov This demonstrates how the methoxy group can influence the reactivity and direct the synthesis towards specific classes of complex molecules.

The following table summarizes selected synthetic transformations where quinoline analogues serve as foundational building blocks for more complex structures.

| Starting Material | Reaction Type | Key Reagents/Conditions | Product Class | Ref |

| 4-Amino-3-bromobenzonitrile | Condensation & Cyclization | 1. Diethyl ethoxymethylenemalonate 2. Ph₂O, reflux | Ethyl 8-bromo-6-cyano-4-hydroxyquinoline-3-carboxylate | nih.gov |

| Ethyl 8-bromo-6-cyano-4-hydroxyquinoline-3-carboxylate | Chlorination | POCl₃, reflux | Ethyl 8-bromo-4-chloro-6-cyanoquinoline-3-carboxylate | nih.gov |

| 2-Chloro-6-methoxyquinoline-3-carbaldehyde | Condensation & Cyclization | Phenylhydrazine, then heating in nitrobenzene/pyridine (B92270) | 6-Methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline | rsc.org |

| 6-Methoxyquinoline | Multi-step synthesis | - | 6-Methoxy-2-chloroquinoline-5,8-dione | nih.gov |

| 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one | Alkylation | Alkyl halides, K₂CO₃, DMF | Substituted quinazoline-4-one derivatives | nih.gov |

These examples underscore the strategic importance of polysubstituted quinolines like this compound in modern organic synthesis. Their pre-functionalized core allows chemists to bypass otherwise lengthy synthetic sequences, providing efficient routes to complex molecules with potential applications in medicinal chemistry and material science. The ability to selectively manipulate the different substituents is a key advantage, offering a high degree of control over the final molecular structure.

Mechanistic Insights into Biological Interactions of Halogenated and Methoxylated Quinoline Derivatives

Analysis of Molecular Targets and Pathway Perturbations

The quinoline (B57606) scaffold is a well-established pharmacophore present in numerous synthetic and natural products, exhibiting a wide range of biological effects. The introduction of halogen and methoxy (B1213986) substituents, as seen in 3-Bromo-5-chloro-6-methoxyquinoline, is a common strategy in medicinal chemistry to modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its interaction with biological targets.

Halogenated quinoline derivatives are recognized for their potent inhibitory effects against a variety of enzymes crucial for pathogen survival and cancer cell proliferation.

DNA Gyrase and Topoisomerases: Quinolone and quinoline compounds are classic inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for managing DNA topology during replication, transcription, and repair. The mechanism often involves stabilizing a covalent complex between the enzyme and cleaved DNA, leading to a halt in DNA replication and ultimately, bacterial cell death. For instance, novel 3-fluoro-6-methoxyquinoline (B1245202) derivatives have been identified as inhibitors of bacterial DNA gyrase and topoisomerase IV. Similarly, isothiazolo[5,4-b]quinoline (B11907930) derivatives have demonstrated strong inhibitory activities against S. aureus DNA gyrase and topoisomerase IV, with weak activity against human topoisomerase II, indicating a degree of selectivity. The presence of halogens on the quinoline ring is often critical for this activity.

Protein Kinases: The quinoline core is a feature in many protein kinase inhibitors. Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer and inflammatory diseases. For example, certain 5,7-disubstituted quinolines act as inhibitors of Syk, a non-receptor tyrosine kinase involved in cellular signaling. Derivatives of 3-quinoline carboxylic acid have been studied as inhibitors of protein kinase CK2, a ubiquitous Ser/Thr protein kinase implicated in cancer and viral infections. Furthermore, bicyclic triazoles incorporating a quinoline moiety have been developed as protein kinase modulators, targeting receptor tyrosine kinases like MET, which are implicated in cancer growth and metastasis.

The inhibitory action of quinoline derivatives on topoisomerases directly interferes with nucleic acid synthesis. By preventing the proper functioning of these enzymes, the compounds can block DNA replication and transcription, leading to cell cycle arrest and apoptosis. The antimicrobial activity of many quinolines stems from this mechanism. In cancer cells, the induction of apoptosis through the inhibition of cell proliferation pathways is a key mechanism of action for quinoline-based anticancer agents.

Beyond direct enzyme inhibition, substituted quinolines can modulate cellular signaling by interacting with various receptors. The specific substitution pattern on the quinoline ring dictates which receptors it may bind to and how it influences their downstream signaling cascades. For instance, compounds targeting receptor tyrosine kinases like MET, RON, AXL, and MER can disrupt pathways involved in cell growth, invasion, and metastasis in various cancers. The development of EZH2 inhibitors based on a 5-methoxyquinoline (B23529) scaffold highlights another avenue through which these compounds can act, influencing epigenetic regulation by inhibiting histone methylation.

Structure-Activity Relationship (SAR) Elucidations of Substituted Quinoline Systems

The biological activity of quinoline derivatives is highly dependent on the nature and position of their substituents. The halogens and the methoxy group on this compound are expected to play crucial roles in its molecular interactions.

The presence, type, and location of halogen atoms on the quinoline ring are critical determinants of biological activity.

Enhanced Binding: Halogens can form halogen bonds and other non-covalent interactions with amino acid residues in the binding pockets of enzymes and receptors, thereby enhancing binding affinity and potency.

Positional Importance: The specific position of the halogen is crucial. For example, in the study of terbenzimidazoles, which are topoisomerase I poisons, the placement of bromo substituents at the 5- and 6-positions was found to be critical for retaining activity. The differential positioning of bromine and chlorine atoms, as in this compound, can lead to unique reactivity and biological activity profiles compared to other di-halogenated quinolines.

Table 1: Effect of Halogen Substitution on Biological Activity of Quinoline Analogs

| Compound/Class | Halogen Position(s) | Observed Biological Effect | Reference(s) |

| 3-Bromo-2-chloroquinoline | 2-Cl, 3-Br | Potential antimalarial and anticancer activity; inhibits DNA synthesis via topoisomerase interaction. | |

| 5-Bromo-6-methoxy-quinoline | 5-Br | Intermediate for protein kinase inhibitors. | |

| 9-Bromo-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylic acid | 9-Br | Precursor for protein kinase CK2 inhibitors. | |

| 5,6-dibromoterbenzimidazole | 5,6-diBr | Retains topoisomerase I poisoning activity. |

The methoxy group (-OCH3) at the C-6 position also significantly impacts the molecule's properties and interactions.

Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with target proteins.

Electronic Effects: As an electron-donating group, the methoxy substituent can modulate the electronic character of the quinoline ring, influencing binding affinity.

Positional Influence: The position of the methoxy group is key. In the development of EZH2 inhibitors from 5-methoxyquinoline derivatives, it was found that the 5-methoxy group was more important for potency than methoxy groups at other positions. In studies of protein kinase CK2 inhibitors, a 6-methoxy substituent was a common feature in the synthesized quinoline carboxylic acid derivatives.

Table 2: Influence of Methoxy Group on Quinoline Activity

| Compound/Class | Methoxy Position | Observed Biological Effect/Role | Reference(s) |

| 5-Methoxyquinoline Derivatives | 5-OCH3 | Important for potency as EZH2 inhibitors. | |

| 2-chloro-6-methoxyquinoline-3-carboxylic acid | 6-OCH3 | Precursor for potent protein kinase CK2 inhibitors. | |

| 6-Methoxyquinoline (B18371) | 6-OCH3 | Starting material for the synthesis of 5-bromo-6-methoxy-quinoline, an intermediate for kinase inhibitors. | |

| 3-fluoro-6-methoxyquinoline derivatives | 6-OCH3 | Showed activity as inhibitors of bacterial DNA gyrase and topoisomerase IV. |

Synergistic Effects of Multiple Substituents on Binding Modes

The biological activity of a quinoline derivative is profoundly influenced by the nature and position of its substituents. In this compound, the interplay between the two halogen atoms (bromine and chlorine) and the methoxy group creates a synergistic effect that significantly modulates its interaction with biological targets. This synergy arises from a combination of electronic and steric factors that enhance binding affinity and specificity.

The quinoline core, being an aromatic heterocyclic system, provides a planar scaffold that can engage in π-π stacking interactions with aromatic amino acid residues in enzyme active sites or with the base pairs of DNA. clockss.org The substituents, however, fine-tune the electronic properties and introduce additional points of contact.

Halogen Contributions: The bromine at position 3 and the chlorine at position 5 are both electron-withdrawing groups. Their presence alters the electron distribution across the quinoline ring system. A key interaction involving halogens is the halogen bond, a non-covalent interaction where the halogen atom acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic site on a biological molecule, such as a carbonyl oxygen or a nitrogen atom. researchgate.net The combined presence of both bromine and chlorine can lead to multiple or stronger halogen bonds, anchoring the molecule more effectively within a binding pocket.

The combination of electron-withdrawing halogens and an electron-donating methoxy group creates a unique electronic landscape on the molecule. This push-pull effect can enhance the dipole moment and polarizability of the quinoline ring, leading to stronger electrostatic and van der Waals interactions with a target. Research on other substituted quinolines has shown that the presence of both methoxy and halogen groups can improve biological activity, such as in antitubercular compounds. researchgate.net The collective effect of π-π stacking, halogen bonding, and hydrogen bonding, all facilitated by the specific substitution pattern of this compound, results in a binding affinity that is greater than the sum of its parts.

Table 1: Synergistic Contributions of Substituents in this compound

| Substituent | Position | Electronic Effect | Primary Interaction Type | Contribution to Synergy |

|---|---|---|---|---|

| Bromo | 3 | Electron-withdrawing | Halogen Bonding | Enhances binding affinity through specific non-covalent interactions. |

| Chloro | 5 | Electron-withdrawing | Halogen Bonding | Complements bromine in forming directional interactions with the target. |

| Methoxy | 6 | Electron-donating | Hydrogen Bond Acceptor | Provides an additional anchor point and modulates solubility/polarity. |

| Quinoline Core | - | Aromatic System | π-π Stacking | Provides the foundational planar structure for stacking interactions. |

Conformational Analysis and Molecular Recognition

Molecular recognition is the process by which molecules bind specifically to one another, and it is fundamental to all biological processes. The ability of this compound to be recognized by a specific biological target is dictated by its three-dimensional shape, size, and the spatial arrangement of its functional groups.

The recognition process involves the precise geometric and electronic complementarity between the small molecule and its macromolecular target.

Pattern of Interactions: The recognition is driven by the simultaneous formation of multiple non-covalent interactions. A target receptor would have evolved to recognize the specific pattern presented by this compound: a region capable of accepting halogen bonds from the bromine and chlorine atoms, a hydrogen bond donor positioned to interact with the methoxy group's oxygen, and an aromatic surface to stack against the quinoline ring. researchgate.net

The strength and specificity of the binding are therefore a result of the cumulative effect of these precisely positioned interactions. If a substituent were moved to a different position, the pattern would change, and the molecule would no longer be effectively recognized by the original target. The fixed conformation of the quinoline ring ensures that these interaction points are held in the optimal orientation for binding, minimizing the entropic penalty that would be associated with a more flexible molecule. This pre-organization is a key element in the molecular recognition and subsequent biological activity of rigid heterocyclic compounds.

Table 2: Conformational Features and Role in Molecular Recognition

| Feature | Description | Role in Molecular Recognition |

|---|---|---|

| Planar Quinoline Core | The bicyclic aromatic ring system is largely flat. | Allows for optimal π-π stacking with aromatic residues in the binding site of enzymes or DNA. clockss.org |

| Rigid Scaffold | The fused ring system has very limited conformational freedom. | Pre-organizes the substituents in a fixed spatial arrangement, reducing the entropy loss upon binding. |

| Substituent Geometry | The Br, Cl, and OCH₃ groups are positioned at specific vectors from the core. | Creates a unique 3D pattern of halogen bond donors and hydrogen bond acceptors for specific receptor complementarity. |

| Electronic Surface Potential | The combination of substituents creates distinct regions of positive and negative electrostatic potential. | Guides the initial long-range electrostatic steering and ensures electronic complementarity with the target site. ecampusontario.ca |

Advanced Research Applications in Chemical Synthesis and Discovery

Role in the Development of Chemical Probes for Biological Systems

Chemical probes are small molecules designed to interact with specific biological targets, such as proteins, to study their function in a cellular or in vivo context. The quinoline (B57606) scaffold is a frequent choice for the core structure of such probes. For instance, quinoline-5,8-dione derivatives have been synthesized and evaluated as mechanism-based inhibitors and probes for the enzyme NAD(P)H:quinone oxidoreductase (NQO1), which is implicated in certain cancers. nih.gov The development of these probes allows researchers to investigate the role of NQO1 in cellular protection and cytotoxicity. nih.gov

The structure of 3-Bromo-5-chloro-6-methoxyquinoline is particularly well-suited for the development of novel chemical probes. The methoxy (B1213986) group can influence the molecule's solubility and electronic properties, while the bromine and chlorine atoms serve as orthogonal synthetic handles. These reactive sites allow for the precise attachment of reporter tags (like fluorophores or biotin) or photo-affinity labels, which are essential components of modern chemical probes.

Furthermore, the quinoline core itself can serve as a starting fragment for developing highly selective inhibitors that can function as chemical probes. In one fragment-based discovery campaign, a quinoline-based fragment was identified as a binder to a specific protein-protein interaction and served as the foundation for developing more potent and selective chemical probes. acs.org The ability to decorate the quinoline scaffold at multiple positions allows for the fine-tuning of binding affinity and selectivity, which are critical properties for a useful chemical probe. acs.org

Design and Synthesis of Compound Libraries for Research Screening

Compound libraries are collections of structurally related molecules used in high-throughput screening to identify new drug leads or compounds with other desired biological activities. The quinoline scaffold is a common foundation for such libraries due to its proven biological relevance and synthetic tractability.

Researchers have successfully synthesized libraries of quinoline derivatives to screen for various therapeutic targets. For example, a library of 27 different 3-benzyl-6-bromo-2-methoxy-quinoline derivatives was created and evaluated for antimycobacterial activity against Mycobacterium tuberculosis. researchgate.net Similarly, libraries of quinoline-based Schiff base ligands have been prepared to screen for catalytic activity in asymmetric synthesis. thieme-connect.com Another research effort focused on designing and synthesizing a library of 15 novel quinoline derivatives to discover new inhibitors of microbial DNA gyrase. nih.gov

This compound is an ideal starting material for combinatorial library synthesis. The distinct reactivity of the bromine and chlorine atoms allows for selective functionalization using different cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This enables the rapid generation of a diverse set of analogues where different substituents can be systematically introduced at the 3- and 5-positions to explore the structure-activity relationship (SAR) around the quinoline core.

| Core Scaffold Type | Library Focus | Screening Target/Application | Reference |

|---|---|---|---|

| 3-benzyl-6-bromo-2-methoxy-quinolines | Antimycobacterial Agents | Mycobacterium tuberculosis H37Rv | researchgate.net |

| 2-(4-Bromophenyl)quinoline-4-carbohydrazides | Antimicrobial Agents | S. aureus DNA gyrase | nih.gov |

| Chiral Schiff base quinolines | Asymmetric Catalysis | 1,4-addition of R2Zn to α,β-unsaturated ketones | thieme-connect.com |

| 7-Aminoquinoline-5,8-diones | Antitumor Agents | NQO1-expressing cancer cells | nih.gov |

Applications in Asymmetric Synthesis and Chiral Catalysis

Asymmetric synthesis, the creation of chiral molecules in an enantiomerically pure form, is fundamental to modern chemistry, particularly for pharmaceuticals. This field heavily relies on chiral catalysts, which are often metal complexes coordinated to chiral organic ligands. The quinoline motif is a cornerstone in the design of such ligands because its rigid, planar structure provides a well-defined steric and electronic environment around the metal center. researchgate.net

A vast array of chiral ligands incorporating the quinoline scaffold has been developed, including Schiff bases, oxazolinyl-types, N,N-type ligands, and P,N-type ligands. thieme-connect.comresearchgate.net These ligands, when complexed with metals like palladium, copper, or iridium, have been successfully applied in a wide range of asymmetric reactions, including carbon-carbon bond formations, allylic alkylations, cycloadditions, and hydrogenations. researchgate.net

This compound serves as a valuable precursor for creating novel chiral ligands. The bromine atom at the 3-position is particularly useful for introducing chirality. For example, it can be a site for metalation followed by reaction with a chiral electrophile, or it can participate in cross-coupling reactions to attach a chiral side chain. The 5-chloro position offers another point for modification, allowing for the synthesis of bidentate or tridentate ligands with finely tuned properties. The development of such bespoke catalysts is a continuous goal in chemical research, aiming for higher efficiency and enantioselectivity in synthetic transformations.

| Ligand Type | Key Structural Feature | Typical Asymmetric Reaction | Reference |

|---|---|---|---|

| Schiff Base Ligands | Imino-quinoline structure derived from chiral amines/amino alcohols | Phase-transfer alkylation, 1,4-additions | thieme-connect.com |

| Oxazolinyl-quinoline (QUINAP-type) | Chiral oxazoline (B21484) ring fused or attached to the quinoline | Heck reactions, Allylic alkylations | researchgate.net |

| Amine-Based Ligands | Chiral amine functionality tethered to the quinoline ring | Transfer hydrogenation, Michael additions | thieme-connect.com |

| P,N-Type Ligands | Combination of a hard nitrogen donor (quinoline) and a soft phosphorus donor | Allylic substitutions, Hydrogenations | researchgate.net |

Integration into Scaffold-Hopping and Fragment-Based Drug Discovery Research

Fragment-Based Drug Discovery (FBDD) and scaffold hopping are powerful, modern strategies for identifying novel drug candidates. FBDD begins with identifying small, low-molecular-weight compounds ("fragments") that bind weakly to a biological target. These fragments are then optimized and grown into more potent, drug-like molecules. acs.orgnih.gov Scaffold hopping involves replacing the central core of a known active molecule with a structurally different scaffold to find compounds with improved properties, such as better potency, lower toxicity, or novel intellectual property. nih.govacs.org

The quinoline ring is an excellent scaffold for both approaches. Its defined three-dimensional shape and rich chemical functionality make it a desirable fragment. For example, a quinoline fragment was identified as a starting point for developing inhibitors of a protein-protein interaction, with its multiple substitution points offering avenues for optimization. acs.org In another case, a structure-guided scaffold-morphing strategy was used to evolve pyrazolopyridine hits into more potent isoquinoline-based inhibitors, demonstrating the utility of related heterocyclic systems in scaffold-hopping endeavors. acs.org

This compound, with a molecular weight appropriate for a fragment, represents an ideal starting point for an FBDD campaign. Its specific substitution pattern provides a unique vector space for chemical elaboration. The bromine and chlorine atoms can be used to "grow" the fragment in different directions, while the methoxy group influences its solubility and binding orientation. In scaffold-hopping studies, this compound could be used to replace an existing core, with the expectation that the unique electronic signature of the tri-substituted quinoline ring could lead to a new class of compounds with a desirable biological profile.

Future Perspectives and Emerging Trends in Quinoline Chemistry Research

Innovations in Green and Sustainable Synthetic Methodologies

The chemical industry is undergoing a paradigm shift towards greener and more sustainable practices. For quinoline (B57606) synthesis, this translates to the development of methods that minimize waste, reduce the use of hazardous reagents, and employ renewable resources. acs.orgnih.gov Emerging trends include:

Catalyst-Free Reactions: Microwave-assisted organic synthesis (MAOS) is a promising avenue, sometimes even eliminating the need for a catalyst, which simplifies purification and reduces environmental impact. acs.org

Nanocatalysis: The use of nanocatalysts in quinoline synthesis is gaining traction, offering high efficiency and the potential for catalyst recovery and reuse. acs.org

Mechanochemistry: This solvent-free approach, utilizing mechanical force to induce chemical reactions, presents a highly sustainable alternative to traditional solvent-based methods. rsc.org

One-Pot Syntheses: Designing multi-component reactions (MCRs) where multiple starting materials react in a single vessel to form complex products like quinolines is a key area of development. nih.gov This approach improves efficiency and reduces waste.

These green methodologies will be crucial in developing an environmentally benign synthesis route for 3-Bromo-5-chloro-6-methoxyquinoline, a critical step for its potential large-scale production.

Advanced Spectroscopic and Structural Characterization Techniques

A thorough understanding of a molecule's structure and properties is paramount. While standard techniques like NMR and mass spectrometry are fundamental, advanced methods are becoming increasingly important for complex molecules.

For this compound, a detailed structural elucidation would likely involve:

2D-NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) are invaluable for unambiguously assigning proton and carbon signals, especially in complex aromatic systems like quinolines. researchgate.netacs.org

Single-Crystal X-ray Diffraction: This powerful technique provides the definitive three-dimensional structure of a molecule, offering precise information on bond lengths, bond angles, and crystal packing. Obtaining a suitable crystal of this compound would be a significant milestone in its characterization. mdpi.com

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the molecule with high accuracy. acs.org

The application of these advanced techniques will be vital to build a comprehensive and accurate profile of this compound.

Synergistic Experimental and Computational Research Paradigms

The integration of experimental and computational chemistry is a powerful approach that is transforming chemical research. researchgate.net Computational studies, such as those using Density Functional Theory (DFT), can predict a molecule's properties and reactivity, guiding experimental design and helping to interpret results. researchgate.netresearchgate.net

For this compound, a synergistic approach could involve:

Predicting Spectroscopic Data: Computational models can predict NMR and IR spectra, which can then be compared with experimental data to confirm the structure.

Understanding Reaction Mechanisms: Computational analysis can elucidate the step-by-step mechanism of a chemical reaction, providing insights that are often difficult to obtain through experiments alone. acs.org

Virtual Screening: If this molecule were to be explored for biological activity, computational docking studies could predict its interaction with biological targets, helping to prioritize experimental testing. nih.govnih.gov

This interplay between "in silico" and "in vitro" or "in situ" research accelerates the pace of discovery and deepens our understanding of molecular behavior.

Exploration of Novel Reaction Mechanisms and Catalytic Systems

The discovery of new reactions and catalysts is a constant driver of innovation in organic synthesis. Research in quinoline chemistry is actively exploring novel ways to construct and functionalize the quinoline ring. mdpi.comiipseries.org

Future research relevant to this compound could focus on:

C-H Bond Functionalization: Developing methods to directly introduce functional groups onto the quinoline core by activating C-H bonds is a major area of interest. This approach offers a more atom-economical and efficient way to synthesize derivatives. rsc.org

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling new types of bond formations under mild conditions. mdpi.com

Organocatalysis: The use of small organic molecules as catalysts provides a metal-free alternative for many transformations, which is often advantageous in terms of cost and toxicity. unibo.it

The development of novel catalytic systems will undoubtedly lead to more efficient and versatile methods for synthesizing and modifying this compound and its analogs.

Development of Multi-Functional Quinoline Architectures

There is a growing interest in designing and synthesizing molecules that possess multiple functionalities, leading to applications in areas like materials science and medicinal chemistry. researchgate.netacs.org The specific substitution pattern of this compound, with its electron-withdrawing halogens and electron-donating methoxy (B1213986) group, suggests the potential for creating interesting multi-functional architectures.

Future research could explore:

Hybrid Molecules: Combining the this compound core with other pharmacophores to create hybrid molecules with potentially enhanced or novel biological activities. mdpi.com

Coordination Chemistry: The nitrogen atom in the quinoline ring can act as a ligand for metal ions, opening up the possibility of creating metal complexes with interesting catalytic or photophysical properties. mdpi.commdpi.com

Supramolecular Chemistry: The aromatic nature of the quinoline ring could be exploited to build larger, self-assembled structures with unique properties.

As our ability to design and synthesize complex molecules grows, the potential to incorporate this compound into novel multi-functional systems will undoubtedly expand.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Bromo-5-chloro-6-methoxyquinoline, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sequential halogenation and methoxylation of a quinoline core. For example, bromination at the 3-position can be achieved using or , followed by chlorination with or under controlled temperatures (40–60°C). Methoxy group introduction often employs Williamson ether synthesis (e.g., with methyl iodide) . Yield optimization requires inert atmospheres (argon/nitrogen) and anhydrous solvents (e.g., DMF or THF). Purity is confirmed via TLC and HPLC (>95% by area normalization).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : - and -NMR identify substituent positions. For instance, methoxy protons resonate at δ 3.8–4.0 ppm, while aromatic protons split into distinct multiplets (δ 7.0–8.5 ppm) due to electron-withdrawing halogens .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., , expected [M+H] = 288.92) and fragmentation patterns .

- IR : Stretching frequencies for C-Br (550–650 cm) and C-O (1250 cm) validate functional groups.

Advanced Research Questions

Q. How do substituent positions (e.g., 3-Bromo vs. 5-Chloro) influence cross-coupling reactivity in palladium-catalyzed reactions?

- Methodological Answer : The 3-Bromo group exhibits higher reactivity in Suzuki-Miyaura couplings due to lower steric hindrance compared to 5-Chloro. For example, coupling with aryl boronic acids using (2 mol%) in /dioxane (80°C, 12 hr) achieves >80% conversion, while the 5-Chloro site remains inert unless using specialized catalysts (e.g., /SPhos) . Competitive inhibition studies (kinetic vs. thermodynamic control) are recommended to optimize regioselectivity.

Q. How can computational modeling predict the electronic effects of substituents on this compound’s reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) map frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For instance, the methoxy group’s electron-donating effect raises HOMO energy at the 6-position, enhancing susceptibility to electrophilic attack. Solvent effects (PCM model) and Mulliken charges further refine reactivity predictions .

Q. What strategies resolve contradictory data in bromine-lithium exchange reactions involving this compound?

- Methodological Answer : Discrepancies in reaction outcomes (e.g., Grignard vs. organolithium reagents) arise from halogen scrambling. To mitigate:

- Use low temperatures (−78°C) and dry THF to suppress side reactions.

- Monitor intermediates via -NMR or quenching with electrophiles (e.g., DO) to track exchange efficiency .

- Compare kinetic (time-resolved) vs. thermodynamic products using GC-MS.

Q. How is the biological activity of this compound assessed in antimicrobial studies?

- Methodological Answer :

- In vitro assays : Minimum Inhibitory Concentration (MIC) tests against S. aureus (ATCC 25923) and E. coli (ATCC 25922) in Mueller-Hinton broth (24 hr, 37°C).

- Mechanistic studies : Fluorescence-based assays (e.g., SYTOX Green uptake) evaluate membrane disruption. Competitive binding with DNA gyrase inhibitors (e.g., ciprofloxacin) identifies target interactions .

- SAR Analysis : Compare with analogs (e.g., 3-Bromo-6-methoxyquinoline) to isolate halogen-specific effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.